molecular formula C7H6N2O4 B1210261 4-Nitrophenyl carbamate CAS No. 37689-86-4

4-Nitrophenyl carbamate

Cat. No.: B1210261
CAS No.: 37689-86-4
M. Wt: 182.13 g/mol
InChI Key: QHFKWIKCUHNXAU-UHFFFAOYSA-N
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Description

4-Nitrophenyl carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. This compound is widely used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with an amine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10 to 40°C for 1 to 2 hours with constant stirring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for the synthesis of this compound.

    Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and the corresponding amine.

    Oxidation and Reduction: While less common, the nitro group in this compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include 4-nitrophenyl chloroformate and various amines. Conditions typically involve a base (e.g., TEA) and a solvent (e.g., THF) at moderate temperatures.

    Hydrolysis: This reaction can be carried out in aqueous solutions under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: The primary product is this compound.

    Hydrolysis: The major products are 4-nitrophenol and the corresponding amine.

Scientific Research Applications

4-Nitrophenyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl carbamate involves its interaction with nucleophiles. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: A precursor used in the synthesis of 4-nitrophenyl carbamate.

    4-Nitrophenyl acetate: Another nitrophenyl derivative used in biochemical assays.

    Phenyl carbamate: A simpler carbamate without the nitro group.

Uniqueness

This compound is unique due to its nitrophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Its ability to act as a substrate in enzyme assays and its potential antimicrobial properties further distinguish it from other carbamates.

Properties

IUPAC Name

(4-nitrophenyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFKWIKCUHNXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958730
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37689-86-4
Record name 4-Nitrophenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Tritylthio)hexane-1-amine (1.21 g, 3.22 mmol) and p-nitrophenyl chloroformate (0.78 g, 3.86 mmol) were suspended in dry THF (15 mL). DIEA (841 μL, 4.83 mmol) was added, and the resulting solution was stirred at room temperature for 2 h. After acidification by addition of acetic acid the solvent was evaporated under reduced pressure, and the residue was purified by RP-HPLC. 1.21 g (2.25 mmol) p-nitrophenyl carbamate were obtained after lyophilisation.
Name
6-(Tritylthio)hexane-1-amine
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
841 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred, cooled (about 0° C.) solution of methyl-3-amino-4-methoxy benzoate (5.0 g; 27.6 mmol) in dry dichloromethane (175 mL) was added pyridine (2.34 mL; 29 mmol) followed by 4-nitrophenyl chloroformate (5.8 9; 29 mmol) under a nitrogen (N2) atmosphere. After stirring for 8 hours, the, reaction was washed with 2N aqueous hydrochloric acid (2×200 mL), saturated aqueous sodium bicarbonate (2×200 mL), and brine (200 mL), then dried (MgSO4), and filtered. The filtered solution was diluted with ethyl acetate and hexanes (about 800 mL) until a precipitate formed. The solid was collected on a Buchner funnel with suction, and air dried to provide the desired carbamate as a white solid (70% yield).
[Compound]
Name
methyl-3-amino-4-methoxy benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
29 mmol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods III

Procedure details

Para-nitrophenyl chloroformate (483 mg, 2.40 mmol) was dissolved in 10 mL dichloromethane (dry, mol. sieve). A solution of amine 18d (1.00 g, 2.31 mmol) in 5 mL dichloromethane (dry, mol. sieve) and 1.8 mL of sym-collidine were added and mixture was stirred at room temperature for 40 min. Dichloromethane was removed under reduced pressure, residue was acidified with acetic acid and purified by RP-HPLC to yield para-nitrophenyl carbamate 18e.
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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